4-Cyclopropyl-2-methoxyaniline (CAS 2162161-71-7): Structural Profiling, Synthesis, and Applications in Medicinal Chemistry
4-Cyclopropyl-2-methoxyaniline (CAS 2162161-71-7): Structural Profiling, Synthesis, and Applications in Medicinal Chemistry
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide
Executive Summary
In modern medicinal chemistry, the strategic selection of building blocks is the cornerstone of successful lead optimization. 4-Cyclopropyl-2-methoxyaniline (CAS 2162161-71-7) has recently emerged as a highly versatile, commercially available scaffold, featured in recent patent literature for the development of targeted therapeutics[1]. By combining an electron-donating ortho-methoxy group with a lipophilic para-cyclopropyl moiety, this aniline derivative offers a privileged structural motif for tuning the pharmacokinetic (PK) and pharmacodynamic (PD) properties of kinase inhibitors, amides, and ureas.
This whitepaper provides an in-depth analysis of its physicochemical properties, outlines a self-validating synthetic workflow, and details its structure-activity relationship (SAR) utility in drug discovery.
Physicochemical Profiling & Structural Dynamics
Understanding the intrinsic properties of 4-cyclopropyl-2-methoxyaniline is critical for predicting its behavior in biological systems and during synthetic coupling steps.
Core Chemical Properties
The molecular architecture of this compound consists of a primary amine at C1, a methoxy group at C2, and a cyclopropyl group at C4. This specific substitution pattern dictates its reactivity and binding affinity.
| Property | Value |
| CAS Number | 2162161-71-7 |
| Molecular Formula | C₁₀H₁₃NO[2] |
| Monoisotopic Mass | 163.09972 Da[2] |
| Predicted XlogP | 2.3[2] |
| SMILES String | COC1=C(C=CC(=C1)C2CC2)N[2] |
Structural Causality in Drug Design:
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The Ortho-Methoxy Effect: The methoxy group exerts an electron-donating effect via resonance, increasing the nucleophilicity of the primary amine. This facilitates faster reaction kinetics during urea or amide coupling. Furthermore, it acts as a critical hydrogen-bond acceptor in protein-ligand interactions and introduces steric hindrance that locks the resulting amide bond into a preferred conformation, minimizing entropic penalties upon target binding.
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The Para-Cyclopropyl Effect: The cyclopropyl group acts as a conformationally rigid, lipophilic bulk. Unlike linear alkyl chains (e.g., propyl) that are rapidly oxidized by hepatic CYP450 enzymes, the cyclopropyl ring offers superior metabolic stability while effectively filling hydrophobic pockets in the target's active site (e.g., the deep hinge region of a kinase).
Advanced Analytical Profiling: Collision Cross Section (CCS)
In high-throughput pharmacokinetic profiling, distinguishing the parent compound from its isobaric metabolites is challenging. Ion mobility-mass spectrometry (IM-MS) separates ions based on their size and shape in the gas phase. The predicted CCS values (detailed in the [2]) serve as a critical reference point for researchers to confidently identify 4-cyclopropyl-2-methoxyaniline derivatives in complex biological matrices without relying solely on retention times[1].
| Adduct Species | m/z Ratio | Predicted CCS (Ų) |
| [M+H]⁺ | 164.10700 | 131.2 |
| [M+Na]⁺ | 186.08894 | 141.1 |
| [M+NH₄]⁺ | 181.13354 | 147.1 |
| [M-H]⁻ | 162.09244 | 138.9 |
Strategic Synthesis Workflow
While 4-cyclopropyl-2-methoxyaniline is commercially available via suppliers like , de novo synthesis is often required for isotopic labeling (e.g., ¹³C or ¹⁵N) or derivative exploration. The most robust route is the Suzuki-Miyaura cross-coupling of 4-bromo-2-methoxyaniline with cyclopropylboronic acid.
Fig 1. Suzuki-Miyaura cross-coupling synthesis workflow for 4-cyclopropyl-2-methoxyaniline.
Experimental Protocols: A Self-Validating System
As a Senior Application Scientist, I emphasize that every protocol must be self-validating. The following methodologies incorporate strict In-Process Controls (IPC) and analytical checkpoints to ensure data integrity.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
Objective: Synthesize 4-cyclopropyl-2-methoxyaniline with >95% purity.
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Reagent Preparation & Degassing: Dissolve 4-bromo-2-methoxyaniline (1.0 eq) and cyclopropylboronic acid (1.5 eq) in a Toluene/H₂O mixture (4:1 v/v). Sparge the solution with Argon for 15 minutes.
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Causality: Palladium(0) intermediates are highly susceptible to oxidation by atmospheric oxygen. Degassing prevents premature catalyst deactivation and minimizes homocoupling byproducts.
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Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (3.0 eq) under a continuous Argon stream.
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Causality: The bidentate dppf ligand possesses a large bite angle, which accelerates the reductive elimination step—a critical requirement when overcoming the steric hindrance of the ortho-methoxy group.
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Heating & Biphasic Transfer: Heat the reaction mixture to 100°C for 12 hours under vigorous stirring.
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Causality: Toluene solubilizes the organic substrates, while water dissolves the inorganic base. Vigorous stirring ensures a continuous supply of carbonate ions to the aqueous-organic interface for the crucial transmetalation step.
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Self-Validating Checkpoint (IPC): Perform Thin-Layer Chromatography (TLC) using Hexanes:EtOAc (3:1). The reaction is deemed complete when the brominated starting material (R_f ~0.6) is fully consumed, replaced by a new, highly UV-active spot (R_f ~0.4) that stains positive with ninhydrin (confirming the presence of the primary amine).
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Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (silica gel, gradient 0-20% EtOAc in Hexanes).
Protocol 2: Analytical Validation (LC-MS)
Objective: Confirm the identity and purity of the synthesized scaffold.
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Sample Preparation: Dissolve 1 mg of the purified product in 1 mL of HPLC-grade Methanol.
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Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Run a gradient of 5-95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes.
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Causality: Formic acid acts as an ion-pairing agent and facilitates the protonation of the primary amine, drastically improving the signal-to-noise ratio in positive ion mode Electrospray Ionization (ESI).
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Self-Validating Checkpoint (MS Analysis): The mass spectrum must display a dominant [M+H]⁺ peak at exactly m/z 164.107[1]. The complete absence of an m/z 202/204 doublet (characteristic of the bromine isotope pattern) definitively validates the complete consumption of the starting material and the successful installation of the cyclopropyl ring.
Applications in Drug Development (SAR Logic)
The strategic incorporation of 4-cyclopropyl-2-methoxyaniline into a lead compound is driven by precise SAR logic. When coupled with an appropriate electrophile (e.g., an isocyanate to form a urea, or an acyl chloride to form an amide), the resulting scaffold frequently targets the ATP-binding site of kinases.
Fig 2. SAR logic for 4-cyclopropyl-2-methoxyaniline integration in modern drug design.
The unique combination of the methoxy and cyclopropyl groups allows medicinal chemists to fine-tune the molecule's topological polar surface area (tPSA) and lipophilicity, directly translating to improved oral bioavailability and target residence time.
References
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Title: 4-cyclopropyl-2-methoxyaniline (C10H13NO) - PubChemLite Source: Université du Luxembourg / PubChem URL: [Link]
